

Acetone thiosemicarbazone synthesis and characterization

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Compound of Interest

Compound Name: Acetone thiosemicarbazone

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An In-depth Technical Guide to the Synthesis and Characterization of **Acetone Thiosemicarbazone**

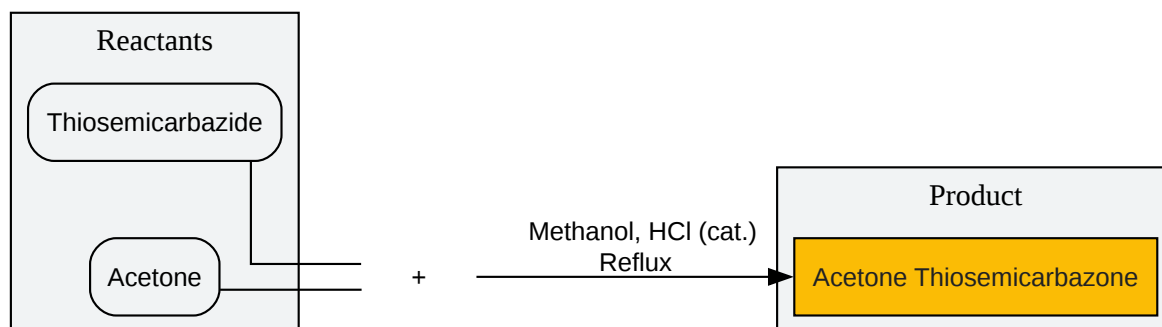
For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone thiosemicarbazone (ATSC), a Schiff base ligand, is a versatile compound synthesized through the condensation reaction of acetone and thiosemicarbazide[1][2]. With the molecular formula $C_4H_9N_3S$, this compound is of significant interest in medicinal and coordination chemistry[1][3]. Thiosemicarbazones, including ATSC, are known to exhibit a wide range of biological activities, such as antiviral, antibacterial, antifungal, and antitumor properties[1][4]. These properties are often attributed to their ability to act as chelating agents, forming stable complexes with various metal ions[1][2]. This guide provides a comprehensive overview of the synthesis and detailed characterization of **acetone thiosemicarbazone**.

Synthesis of Acetone Thiosemicarbazone

The synthesis of **acetone thiosemicarbazone** is a straightforward condensation reaction. The process involves the reaction of thiosemicarbazide with acetone, typically in a polar solvent like methanol and catalyzed by a few drops of acid[2].



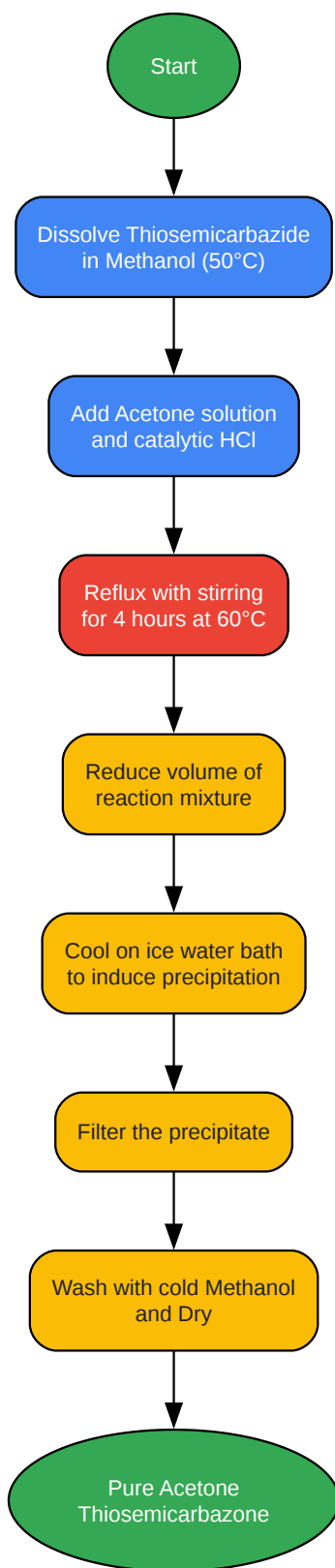
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Caption: Reaction scheme for the synthesis of **Acetone Thiosemicarbazone**.

Experimental Protocol

The following protocol is adapted from established literature methods[2].

- **Dissolution of Thiosemicarbazide:** Dissolve thiosemicarbazide (0.01 mol, 0.91 g) in 30 mL of methanol in a round-bottom flask. Gently heat the mixture to 50°C under reflux to ensure complete dissolution.
- **Addition of Reactants:** To the clear solution, add a solution of acetone (0.1 mol, 7.3 mL) in 30 mL of methanol. Subsequently, add a few drops of concentrated hydrochloric acid to catalyze the reaction.
- **Reaction:** Stir the reaction mixture continuously and maintain the reflux at 60°C for 4 hours.
- **Isolation of Product:** After the reaction is complete, reduce the volume of the mixture by solvent evaporation. Cool the concentrated solution in an ice water bath.
- **Purification:** The white crystalline product will precipitate out. Collect the solid by filtration, wash it with cold methanol, and dry it in a desiccator.



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Caption: Experimental workflow for the synthesis of **Acetone Thiosemicarbazone**.

Characterization of Acetone Thiosemicarbazone

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves analyzing its physical properties and employing various spectroscopic techniques.

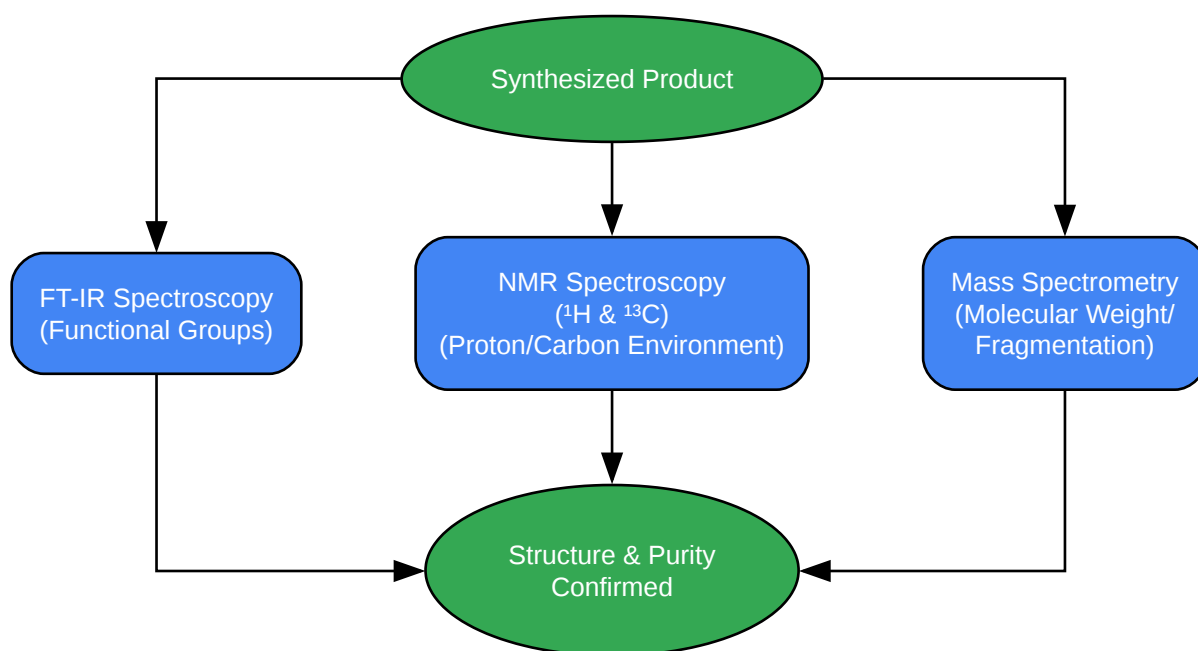
Physical and Chemical Properties

Acetone thiosemicarbazone is typically a white to off-white crystalline solid at room temperature[1]. It exhibits slight solubility in water but is more soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO)[1].

Property	Value	References
Molecular Formula	C ₄ H ₉ N ₃ S	[1][3][5][6]
Molecular Weight	131.20 g/mol	[3][5][6][7]
Appearance	White crystalline solid	[1][3][5]
Melting Point	172-175 °C	[1][3][6][8]
CAS Number	1752-30-3	[1][5][6]

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in **acetone thiosemicarbazone**.



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Caption: Workflow for the spectroscopic characterization of the final product.

1. Infrared (IR) Spectroscopy

The IR spectrum of **acetone thiosemicarbazone** reveals characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibrations, the azomethine (C=N) group, and the thiocarbonyl (C=S) group are particularly important for identification.

Wavenumber (cm ⁻¹)	Assignment	Reference
~3247	ν(N-H)	[9]
~1645	ν(C=N) Azomethine	[4]
~1017	ν(N-N)	[9]
~781-864	ν(C=S) Thiocarbonyl	[2][4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent like DMSO-d₆.

Nucleus	Chemical Shift (δ , ppm)	Assignment	References
^1H NMR	1.95-2.49	$-\text{CH}_3$ (Methyl protons)	[4]
	7.68-7.99	$-\text{NH}$ (Amine proton)	[4]
^{13}C NMR	~ 140	$\text{C}=\text{N}$ (Azomethine carbon)	[10]
	~ 170 -180	$\text{C}=\text{S}$ (Thiocarbonyl carbon)	[10]

3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and study the fragmentation pattern of the compound, further confirming its structure.

m/z Value	Assignment	Reference
131	$[\text{M}]^+$ (Molecular ion)	[7]
116	$[\text{M}-\text{CH}_3]^+$	[7]
57	Fragment	[7]

Conclusion

The synthesis of **acetone thiosemicarbazone** via condensation is an efficient and reliable process. The identity and purity of the resulting compound can be unequivocally confirmed through a combination of physical property measurements and comprehensive spectroscopic analysis, including IR, NMR, and Mass Spectrometry. This well-characterized molecule serves as a valuable building block for the development of novel therapeutic agents and coordination complexes, warranting its continued study in the fields of chemistry and drug development.

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